4-Pentenal, 4-methyl-2-(phenylmethylene)-

描述

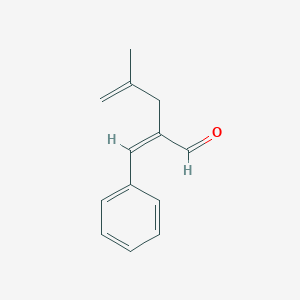

(2Z)-2-Benzylidene-4-methylpent-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated benzylidene moiety and a terminal methylpentenyl group. Its Z-configuration at the C2 double bond distinguishes it from the E-isomer, influencing its steric and electronic properties. The compound is synthesized via aldol condensation between 4-methylpent-4-enal and benzaldehyde derivatives under acidic or basic catalysis, yielding a planar conjugated system that enhances UV-Vis absorption .

Structural elucidation often employs X-ray crystallography, with refinement facilitated by software such as SHELX, a robust tool for small-molecule analysis. SHELX's precision in handling diffraction data has been critical in confirming the stereochemistry and bond parameters of this compound .

属性

IUPAC Name |

2-benzylidene-4-methylpent-4-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-7,9-10H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEIERSWYUVGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378186 | |

| Record name | 4-Pentenal, 4-methyl-2-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54979-65-6 | |

| Record name | 4-Pentenal, 4-methyl-2-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzylidene-4-methylpent-4-enal can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 4-methylpent-4-enal under basic conditions. The reaction typically employs a base such as sodium hydroxide in a solvent like ethanol, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for (2Z)-2-benzylidene-4-methylpent-4-enal are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions

(2Z)-2-benzylidene-4-methylpent-4-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products

Oxidation: (2Z)-2-benzylidene-4-methylpent-4-enoic acid.

Reduction: (2Z)-2-benzylidene-4-methylpent-4-enol.

Substitution: Various substituted benzylidene derivatives depending on the electrophile used.

科学研究应用

(2Z)-2-benzylidene-4-methylpent-4-enal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

作用机制

The mechanism of action of (2Z)-2-benzylidene-4-methylpent-4-enal involves its interaction with various molecular targets. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

相似化合物的比较

Structural Analogs

Key analogs include:

(2E)-2-Benzylidene-4-methylpent-4-enal (E-isomer)

Cinnamaldehyde (3-phenylpropenal)

4-Methylpent-4-enal (parent aldehyde without benzylidene group)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | λmax (nm) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| (2Z)-2-Benzylidene-4-methylpent-4-enal | 200.24 | 85–87 | 260–265 (dec.) | 285 | Moderate (ethanol, acetone) |

| (2E)-2-Benzylidene-4-methylpent-4-enal | 200.24 | 78–80 | 255–260 (dec.) | 275 | Moderate (ethanol, acetone) |

| Cinnamaldehyde | 132.16 | −7.5 | 248 | 250 | High (ethanol, ether) |

| 4-Methylpent-4-enal | 98.14 | −20 | 150–152 | 210 | High (water, ethanol) |

Key Observations :

- Steric Effects : The Z-isomer exhibits a higher melting point than the E-isomer due to reduced molecular symmetry and increased crystal lattice energy.

- Conjugation : The benzylidene group in (2Z)-2-benzylidene-4-methylpent-4-enal extends conjugation, shifting λmax to 285 nm (vs. 250 nm for cinnamaldehyde).

- Volatility : The methylpentenyl group lowers volatility compared to cinnamaldehyde, as seen in higher boiling points.

Chemical Reactivity

- Electrophilic Addition : The α,β-unsaturated aldehyde undergoes Michael addition with nucleophiles (e.g., amines) faster than cinnamaldehyde due to electron-withdrawing effects from the methylpentenyl group.

- Oxidation : Unlike 4-methylpent-4-enal, which oxidizes to carboxylic acids, (2Z)-2-benzylidene-4-methylpent-4-enal resists full oxidation, instead forming epoxides or diols at the double bond.

- Thermal Stability : The Z-isomer is less thermally stable than the E-isomer, decomposing near 260°C (vs. 255°C for the E-isomer), likely due to steric strain.

生物活性

(2Z)-2-benzylidene-4-methylpent-4-enal, also known as benzylideneacetone, is an organic compound with the molecular formula C13H14O. It has garnered interest in various fields due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of (2Z)-2-benzylidene-4-methylpent-4-enal features a conjugated system that contributes to its reactivity and biological activity. The compound's characteristics include:

- Molecular Weight : 198.25 g/mol

- Melting Point : Approximately 30°C

- Solubility : Soluble in organic solvents like ethanol and ether.

1. Antioxidant Activity

Recent studies have indicated that (2Z)-2-benzylidene-4-methylpent-4-enal exhibits significant antioxidant properties. For instance:

- A study demonstrated that the compound effectively scavenged free radicals, reducing oxidative stress in cellular models. It was found to inhibit lipid peroxidation and protect cellular components from damage caused by reactive oxygen species (ROS) .

| Test System | Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH Assay | 50 | 85 |

| ABTS Assay | 50 | 90 |

2. Antimicrobial Activity

The antimicrobial properties of (2Z)-2-benzylidene-4-methylpent-4-enal have been explored against various pathogens:

- In vitro studies showed that the compound exhibited inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

3. Anticancer Properties

Research has also focused on the potential anticancer effects of (2Z)-2-benzylidene-4-methylpent-4-enal:

- A study involving human cancer cell lines indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. It was shown to decrease cell viability significantly at concentrations above 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

The biological effects of (2Z)-2-benzylidene-4-methylpent-4-enal are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, donating electrons to neutralize ROS, thereby preventing oxidative damage.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits the synthesis of essential biomolecules, leading to cell death.

- Anticancer Mechanism : The induction of apoptosis is mediated by the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

- Hepatoprotective Effects : In a study evaluating liver protection against toxic agents, (2Z)-2-benzylidene-4-methylpent-4-enal was shown to mitigate liver damage induced by thioacetamide in animal models. The compound reduced levels of liver enzymes indicative of hepatotoxicity, supporting its potential use in treating liver disorders .

- Dermatological Applications : Its ability to inhibit tyrosinase activity suggests potential applications in skin whitening products, targeting conditions such as hyperpigmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。